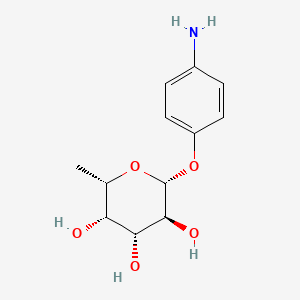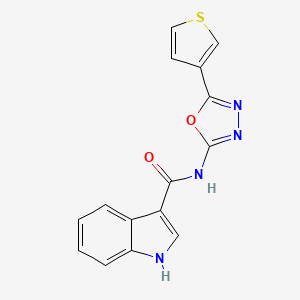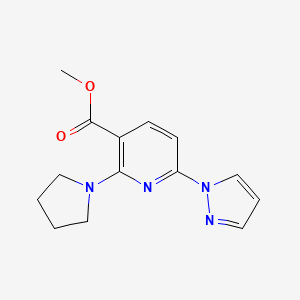
methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is a chemical compound that belongs to the class of pyrazole-containing nicotinamides. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate is a derivative of nicotinic acid, also known as niacin, which is an essential nutrient involved in numerous metabolic pathways. While direct studies on this specific compound are scarce, insights can be drawn from research on closely related compounds and their applications in scientific research.
Noninvasive Assessments of Percutaneous Absorption
Research on related compounds, such as methyl nicotinate, has been conducted to understand their percutaneous absorption using noninvasive techniques like laser Doppler velocimetry and photopulse plethysmography. These studies aim to monitor the vasodilation response in human skin, providing insights into the compound's behavior upon topical application and its potential applications in assessing drug penetration and efficacy in dermatological research (Guy et al., 1983).
Pharmacokinetic Studies
Investigations into the metabolism of nicotinic acid and its derivatives, including studies on the urinary excretion of metabolites and the impact on NAD+ metabolism, offer valuable data for pharmacokinetic modeling. These studies contribute to understanding how such compounds are processed in the body, their potential therapeutic effects, and their safety profiles. Research in this area includes examining the effects of nicotinic acid supplementation on cellular defense mechanisms against DNA damage by genotoxic compounds (Hageman et al., 1998).
Applications in Neurological Research
Studies on nicotinamide and its derivatives have explored their role in neurological conditions, focusing on their effects on central nervous system diseases like Parkinson's. For instance, research has shown that nicotinamide N-methyltransferase levels are higher in the lumbar cerebrospinal fluid of patients with Parkinson's disease, suggesting that derivatives of nicotinic acid may play a role in the pathogenesis or progression of such neurodegenerative disorders (Aoyama et al., 2001).
Exploring Age-Related Metabolic Changes
The plasma NAD+ metabolome and its dysregulation in "normal" aging have been a subject of research, where nicotinic acid and its derivatives are of interest due to their critical role in maintaining balanced redox homeostasis. Studies in this area can provide insights into how aging affects NAD+ metabolism and the potential of nicotinic acid derivatives in mitigating age-related diseases (Clement et al., 2019).
Potential as Biomarkers of Exposure
Further, research into the urinary metabolites of related pesticides and chemicals in children demonstrates the importance of such compounds as biomarkers for environmental exposure assessments. This research is crucial for public health, as it helps in the understanding of exposure levels in vulnerable populations and the potential risks associated (Bravo et al., 2019).
Propiedades
IUPAC Name |
methyl 6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-14(19)11-5-6-12(18-10-4-7-15-18)16-13(11)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDAYVXBYXCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N2C=CC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2881492.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)
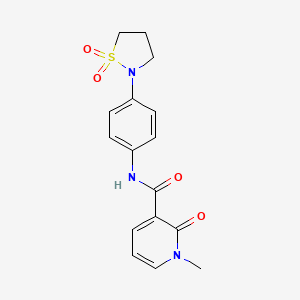
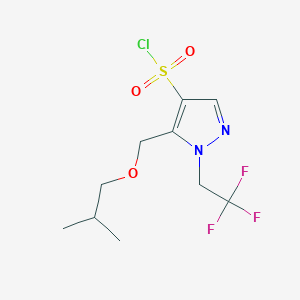
![3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2881500.png)
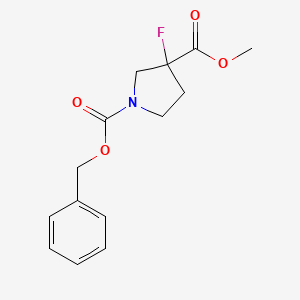
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2881504.png)
![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)
